molecular formula C8H15FO2 B13459739 2-Fluoro-5,5-dimethylhexanoic acid

2-Fluoro-5,5-dimethylhexanoic acid

Cat. No.: B13459739
M. Wt: 162.20 g/mol
InChI Key: WZERTGHBTLKIGZ-UHFFFAOYSA-N
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Description

2-Fluoro-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H15FO2 It is a derivative of hexanoic acid, where a fluorine atom is substituted at the second carbon and two methyl groups are attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the fluorination of 5,5-dimethylhexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5,5-dimethylhexanoic acid in an appropriate solvent, such as dichloromethane, at low temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic fluorination of 5,5-dimethylhexanoic acid using a metal fluoride catalyst. This method allows for the efficient production of the compound on a larger scale, with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of this compound derivatives, such as ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-Fluoro-5,5-dimethylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s reactivity and stability, allowing it to interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Fluoro-5,5-dimethylhexanoic acid can be compared with other similar compounds, such as:

    5,5-Dimethylhexanoic acid: Lacks the fluorine atom, resulting in different reactivity and properties.

    2-Fluorohexanoic acid: Similar fluorination but without the additional methyl groups, leading to variations in steric effects and reactivity.

    2-Chloro-5,5-dimethylhexanoic acid: Substitution of fluorine with chlorine, affecting the compound’s chemical behavior and applications.

Properties

Molecular Formula

C8H15FO2

Molecular Weight

162.20 g/mol

IUPAC Name

2-fluoro-5,5-dimethylhexanoic acid

InChI

InChI=1S/C8H15FO2/c1-8(2,3)5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11)

InChI Key

WZERTGHBTLKIGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C(=O)O)F

Origin of Product

United States

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